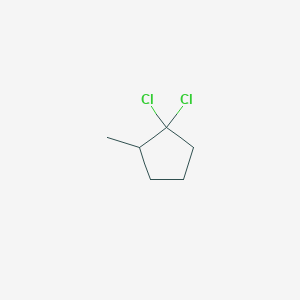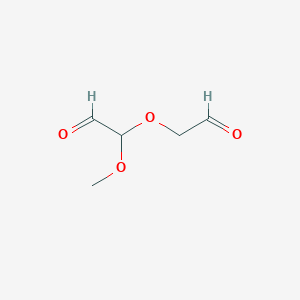
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, methoxy(2-oxoethoxy)-: is an organic compound with the molecular formula C5H8O4 . It is also known by other names such as Methoxyacetaldehyde and Methoxyethanal . This compound is characterized by the presence of an aldehyde group and a methoxy group attached to the carbon chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Alcohols: One common method for preparing acetaldehyde, methoxy(2-oxoethoxy)- involves the nucleophilic addition of methanol to acetaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of a hemiacetal intermediate, which further reacts to form the desired product.
Industrial Production Methods: Industrially, this compound can be synthesized through the controlled oxidation of ethylene glycol dimethyl ether.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetaldehyde, methoxy(2-oxoethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted aldehydes or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Acetaldehyde, methoxy(2-oxoethoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate the reactivity and behavior of aldehydes and methoxy groups in biological systems.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting aldehyde dehydrogenase enzymes.
Industry:
Mecanismo De Acción
The mechanism of action of acetaldehyde, methoxy(2-oxoethoxy)- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. The molecular targets and pathways involved include interactions with aldehyde dehydrogenase enzymes and other cellular nucleophiles .
Comparación Con Compuestos Similares
Acetaldehyde: A simpler aldehyde with the formula .
Methoxyacetaldehyde: Similar to acetaldehyde, methoxy(2-oxoethoxy)- but with a different substitution pattern.
Ethylene Glycol Dimethyl Ether: An ether with the formula .
Uniqueness:
Propiedades
Número CAS |
34786-50-0 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
2-methoxy-2-(2-oxoethoxy)acetaldehyde |
InChI |
InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3 |
Clave InChI |
CUOMYDZNJOUCKP-UHFFFAOYSA-N |
SMILES canónico |
COC(C=O)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


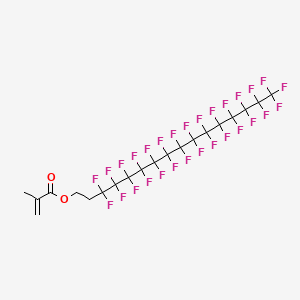
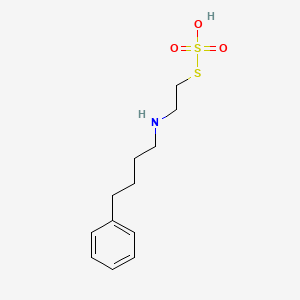

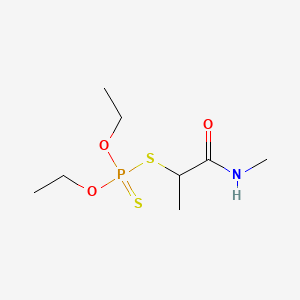
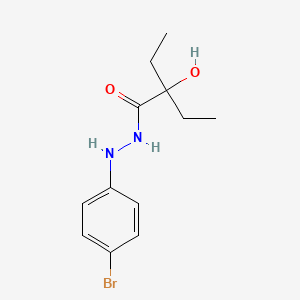

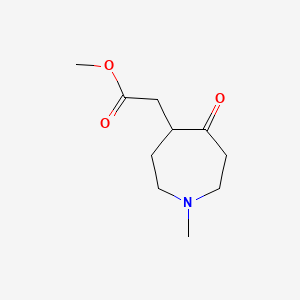

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)

![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
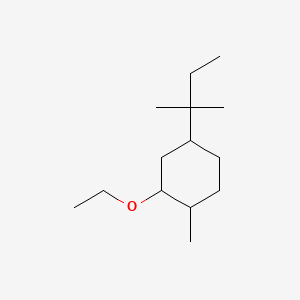
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)
